2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenoxy group and a xanthene derivative, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.
Synthesis of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with xanthene derivative: The final step involves coupling 2-(2-fluorophenoxy)acetic acid with a xanthene derivative, such as 9-oxo-9H-xanthene-3-amine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the xanthene moiety.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide would depend on its specific application. For instance, if used as a fluorescent probe, the xanthene moiety would be responsible for its fluorescence. In medicinal applications, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- 2-(2-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- 2-(2-methylphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can significantly influence its chemical properties, such as its reactivity and stability. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXAAKVNGOKZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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